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molecular formula C13H21NO3 B1663637 Salbutamol CAS No. 18559-94-9

Salbutamol

Cat. No. B1663637
M. Wt: 239.31 g/mol
InChI Key: NDAUXUAQIAJITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255502B1

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].[O-]C(CCCCCCCCC)=O.CC(O)COC[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8COCC(O)C)O[C@@H]7COCC(O)C)O[C@@H]6COCC(O)C)O[C@@H]5COCC(O)C)O[C@@H]4COCC(O)C)O[C@@H]3COCC(O)C>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
Step Two
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Step Three
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture ground together in a mortar with a pestle to form a uniform paste
CUSTOM
Type
CUSTOM
Details
Grinding
CUSTOM
Type
CUSTOM
Details
The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours
Duration
48 h
WAIT
Type
WAIT
Details
returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to ensure uniform drying of the complex

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06255502B1

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].[O-]C(CCCCCCCCC)=O.CC(O)COC[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8COCC(O)C)O[C@@H]7COCC(O)C)O[C@@H]6COCC(O)C)O[C@@H]5COCC(O)C)O[C@@H]4COCC(O)C)O[C@@H]3COCC(O)C>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
Step Two
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Step Three
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture ground together in a mortar with a pestle to form a uniform paste
CUSTOM
Type
CUSTOM
Details
Grinding
CUSTOM
Type
CUSTOM
Details
The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours
Duration
48 h
WAIT
Type
WAIT
Details
returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to ensure uniform drying of the complex

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06255502B1

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].[O-]C(CCCCCCCCC)=O.CC(O)COC[C@H]1O[C@@H]2O[C@H]3[C@H](O)[C@@H](O)[C@@H](O[C@H]4[C@H](O)[C@@H](O)[C@@H](O[C@H]5[C@H](O)[C@@H](O)[C@@H](O[C@H]6[C@H](O)[C@@H](O)[C@@H](O[C@H]7[C@H](O)[C@@H](O)[C@@H](O[C@H]8[C@H](O)[C@@H](O)[C@@H](O[C@H]1[C@H](O)[C@H]2O)O[C@@H]8COCC(O)C)O[C@@H]7COCC(O)C)O[C@@H]6COCC(O)C)O[C@@H]5COCC(O)C)O[C@@H]4COCC(O)C)O[C@@H]3COCC(O)C>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
Step Two
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Step Three
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.[O-]C(=O)CCCCCCCCC
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture ground together in a mortar with a pestle to form a uniform paste
CUSTOM
Type
CUSTOM
Details
Grinding
CUSTOM
Type
CUSTOM
Details
The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours
Duration
48 h
WAIT
Type
WAIT
Details
returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to ensure uniform drying of the complex

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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